VU0361737 vs. VU0155041: Divergent Anti-Inflammatory Efficacy in Microglial Assays
In a head-to-head comparison using immortalized BV2 microglial cells and primary microglia stimulated with lipopolysaccharide (LPS), VU0361737 exhibited significant anti-inflammatory activity, as evidenced by downregulation of pro-inflammatory mediators including TNF-α, IL-1β, CCL-2, IL-6, NOS2, and miR-155. In the same experimental system, the mGluR4 PAM VU0155041 displayed no anti-inflammatory actions, and the orthosteric Group III agonist L-AP4 was similarly ineffective [1].
| Evidence Dimension | Anti-inflammatory activity in LPS-stimulated microglia |
|---|---|
| Target Compound Data | Significant downregulation of TNF-α, IL-1β, CCL-2, IL-6, NOS2, miR-155, and NO levels |
| Comparator Or Baseline | VU0155041 (mGluR4 PAM): No anti-inflammatory actions; L-AP4 (orthosteric Group III agonist): No anti-inflammatory actions |
| Quantified Difference | Qualitative divergence: VU0361737 active; comparators inactive |
| Conditions | BV2 immortalized microglia cell line and primary microglia; LPS-induced inflammation model |
Why This Matters
Demonstrates that functional efficacy in disease-relevant cellular models is not conserved across all mGluR4 PAMs, making compound-specific validation essential for neuroinflammation studies.
- [1] Abulwerdi G, Stoica BA, Loane DJ, Faden AI. Putative mGluR4 positive allosteric modulators activate Gi-independent anti-inflammatory mechanisms in microglia. Neurochem Int. 2020 Sep;138:104770. PMID: 32454165; PMCID: PMC7392812. View Source
